JTV-803 free base is a synthetic compound recognized for its role as an inhibitor of activated factor X, which plays a critical role in the coagulation cascade. It has been studied for its potential therapeutic applications, particularly in treating disseminated intravascular coagulation, a serious condition characterized by the widespread activation of the clotting process in the blood vessels. The compound is classified as a small molecule pharmaceutical agent and is notable for its specificity and efficacy in inhibiting coagulation pathways independent of antithrombin III.
JTV-803 was initially developed through synthetic methodologies aimed at creating effective anticoagulants. It is classified under the category of anticoagulant agents, specifically targeting activated factor X, which is crucial for thrombin generation and subsequent fibrin formation in blood clots. The compound's chemical structure allows it to interact selectively with this target, providing potential advantages over traditional anticoagulants that may have broader effects on hemostasis.
The synthesis of JTV-803 free base involves several key steps:
The optimization of reaction conditions is crucial for achieving high yields and purity levels. Industrial production may utilize automated reactors and continuous flow systems to improve efficiency and scalability. Advanced purification techniques such as chromatography are often employed to isolate the final product from by-products and unreacted materials.
JTV-803 free base has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 392.36 g/mol.
InChI=1S/C16H20N4O7.ClH/c21-13-2-1-10(7-17-13)16(22)19-5-3-18(4-6-19)11-8-25-15-12(27-20(23)24)9-26-14(11)15;/h1-2,7,11-12,14-15H,3-6,8-9H2,(H,17,21);1H/t11-,12-,14+,15+;/m0./s1
KJFSVJYHVLCYAA-RTJGITDHSA-N
The structural complexity includes a hexahydrofuro[3,2-b]furan core linked to various aromatic systems, contributing to its pharmacological properties.
JTV-803 can undergo several chemical reactions:
Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve desired transformations while minimizing side reactions .
JTV-803 acts primarily as an inhibitor of activated factor X in the coagulation cascade. By binding to this enzyme, it prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and clot development. This mechanism is particularly beneficial in conditions where excessive clotting occurs, such as disseminated intravascular coagulation.
Studies have shown that JTV-803 exhibits dose-dependent efficacy in animal models of disseminated intravascular coagulation induced by tissue factor or lipopolysaccharides. Notably, it preserved antithrombin III activity more effectively than low molecular weight heparin in these models .
JTV-803 free base exhibits several notable physical and chemical properties:
Additional analyses such as nuclear magnetic resonance spectroscopy have been employed to confirm structural integrity and purity during synthesis .
The primary application of JTV-803 free base lies in its potential use as an anticoagulant agent. Its specificity for activated factor X makes it a promising candidate for treating thrombotic disorders without the broad effects associated with traditional anticoagulants. Research continues into its efficacy in various models of coagulopathy, with ongoing studies aimed at elucidating its full therapeutic potential .
CAS No.: 15823-71-9
CAS No.: 35554-08-6
CAS No.:
CAS No.:
CAS No.: 16670-83-0
CAS No.: 51165-41-4